molecular formula C16H16Cl3N3O4S B11712925 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide

Cat. No.: B11712925
M. Wt: 452.7 g/mol
InChI Key: UBPSXSDVKNUIIB-UHFFFAOYSA-N
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Description

The compound N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide features a trichloroethyl group bonded to a 4-(aminosulfonyl)anilino moiety and a 4-methoxybenzamide substituent. The trichloroethyl group contributes steric bulk and electronegativity, while the aminosulfonyl group enhances hydrogen-bonding capacity .

Properties

Molecular Formula

C16H16Cl3N3O4S

Molecular Weight

452.7 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide

InChI

InChI=1S/C16H16Cl3N3O4S/c1-26-12-6-2-10(3-7-12)14(23)22-15(16(17,18)19)21-11-4-8-13(9-5-11)27(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25)

InChI Key

UBPSXSDVKNUIIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminosulfonylphenyl)-2,2,2-trichloroethanamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The trichloroethyl group is known to interact with nucleophilic sites in proteins, leading to modifications that affect their function. Additionally, the sulfonyl group can form strong interactions with amino acid residues, further contributing to its inhibitory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
  • Structural Differences: 4MNB replaces the aminosulfonyl and trichloroethyl groups with bromo and nitro substituents.
  • Crystallographic data from Sripet et al. (2012) indicates that nitro-substituted derivatives exhibit shorter C–N bond lengths (1.34 Å) compared to aminosulfonyl analogues (~1.45 Å), affecting molecular packing .
N-[1-[[4-(Aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide (MFCD00692325)
  • Structural Differences : The 3-chloro substituent on the benzamide replaces the 4-methoxy group in the target compound.
  • Methoxy groups improve solubility via hydrogen bonding but may decrease metabolic stability due to demethylation pathways .
4-Methoxy-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]benzamide
  • Structural Differences: The aminosulfonyl anilino group is replaced with a 3-methylphenyl (toluidino) group.
  • Loss of the sulfonamide group eliminates hydrogen-bonding interactions with biological targets like carbonic anhydrase or diuretic receptors .

Functional Group Modifications

Sulfonamide vs. Sulfamoyl Derivatives
  • Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide): Shares a sulfamoyl group but lacks the trichloroethyl and methoxybenzamide components. Clinically used as a diuretic, highlighting the pharmacological relevance of sulfonamide/sulfamoyl motifs in modulating ion transport .
Benzimidazole Derivatives
  • N-[1-(1H-Benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide: Replaces the aminosulfonyl anilino with a benzimidazole sulfanyl group. Benzimidazole rings enhance π-π stacking interactions with aromatic residues in enzymes, suggesting divergent target profiles compared to the aminosulfonyl analogue .

Electronic and Steric Effects

Compound Key Substituents Electronic Effect Steric Impact
Target Compound 4-Aminosulfonyl, 4-methoxy Mixed (EWG + EDG) Moderate (trichloroethyl bulk)
3-Chloro Analog 3-Chloro, 4-aminosulfonyl Strong EWG (Cl) Similar to target
4MNB 4-Bromo, 2-nitro Strong EWG (NO₂) Minimal
Toluidino Derivative 3-Methylphenyl Weak EDG (methyl) High (ortho-methyl hindrance)
  • Key Observations: Methoxy and aminosulfonyl groups create a balance between solubility and target engagement. Chloro or nitro substituents prioritize lipophilicity and reactivity but may limit bioavailability.

Biological Activity

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H16Cl3N3O4S, and it has a molecular weight of approximately 452.7 g/mol. This compound is notable for its structural features that may confer specific biological activities, particularly as an enzyme inhibitor.

Structural Characteristics

The compound contains several functional groups:

  • Aminosulfonyl group : Contributes to its potential biological activity.
  • Trichloroethyl moiety : Provides a site for nucleophilic substitution reactions.
  • Methoxy group : Enhances solubility and reactivity.

These features suggest that this compound could interact with various biological targets, leading to modifications in protein function.

Enzyme Inhibition

Research indicates that this compound shows promise as an enzyme inhibitor . The mechanism of action involves binding to specific molecular targets, potentially altering the function of proteins through interactions with nucleophilic sites and amino acid residues.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in biological processes
Antiviral PotentialPotential activity against viruses like HBV
Anticancer PropertiesPossible effects on cancer cell proliferation

Antiviral Properties

This compound has been investigated for its antiviral properties. It may exhibit broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication . This suggests that the compound could be further explored as a potential anti-HBV agent.

Study on Antiviral Activity

In a study evaluating the antiviral efficacy of related benzamide derivatives against HBV, compounds were screened for their ability to increase A3G levels. The findings indicated that certain derivatives significantly inhibited HBV replication . Although this compound was not the primary focus of this study, its structural analogs demonstrated the potential for similar activity.

Cancer Cell Proliferation Study

Research on 4-substituted methoxybenzoyl-aryl-thiazole compounds revealed their ability to inhibit tubulin polymerization and reduce cancer cell proliferation significantly . This study underscores the importance of exploring various structural modifications within similar chemical classes to enhance biological activity.

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